molecular formula C31H28FN3O3S2 B12042103 (5Z)-3-(3-Ethoxypropyl)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3-Ethoxypropyl)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12042103
M. Wt: 573.7 g/mol
InChI Key: BEPFNZJCITZHNB-USHMODERSA-N
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Description

This compound is a complex organic molecule with a unique structure. Let’s break it down:

    IUPAC Name: (5Z)-3-(3-Ethoxypropyl)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one

    Molecular Formula: CHFNOS

    Molecular Weight: Approximately 532.6 g/mol

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:

    Condensation Reaction: The key step is the condensation of a pyrazolone derivative with a thiazolidinone moiety. This forms the central thiazolidin-4-one ring.

    Substitution Reactions:

    Methylene Bridge Formation: The methylene bridge between the pyrazolone and thiazolidinone rings is formed via a Wittig reaction.

Industrial Production:

Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification processes.

Chemical Reactions Analysis

This compound can participate in various chemical reactions:

    Oxidation: The thiazolidin-4-one ring may undergo oxidation under appropriate conditions.

    Reduction: Reduction of the carbonyl group in the pyrazolone ring can occur.

    Substitution: The fluorobenzyl group is susceptible to nucleophilic substitution.

    Cyclization: Intramolecular cyclization reactions may occur due to the presence of multiple functional groups.

Major products formed during these reactions include derivatives with altered side chains or ring structures.

Scientific Research Applications

This compound has diverse applications:

    Medicine: It may exhibit pharmacological properties, such as anti-inflammatory, antitumor, or antimicrobial effects.

    Chemical Biology: Researchers study its interactions with biological macromolecules.

    Materials Science: Its unique structure may inspire novel materials.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific molecular targets. Further research is needed to elucidate these pathways.

Comparison with Similar Compounds

Remember that this compound’s detailed properties and applications require further investigation, and ongoing research contributes to our understanding.

: IUPAC name and molecular formula from PubChem: source : Synthesis information from scientific literature. : Potential applications based on structural features. : Mechanism of action details require additional studies. : No direct analogs found; comparison based on structural aspects.

Properties

Molecular Formula

C31H28FN3O3S2

Molecular Weight

573.7 g/mol

IUPAC Name

(5Z)-3-(3-ethoxypropyl)-5-[[3-[4-[(4-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H28FN3O3S2/c1-2-37-18-6-17-34-30(36)28(40-31(34)39)19-24-20-35(26-7-4-3-5-8-26)33-29(24)23-11-15-27(16-12-23)38-21-22-9-13-25(32)14-10-22/h3-5,7-16,19-20H,2,6,17-18,21H2,1H3/b28-19-

InChI Key

BEPFNZJCITZHNB-USHMODERSA-N

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C5=CC=CC=C5)/SC1=S

Canonical SMILES

CCOCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C5=CC=CC=C5)SC1=S

Origin of Product

United States

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